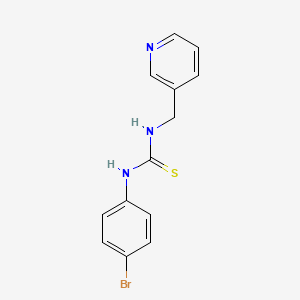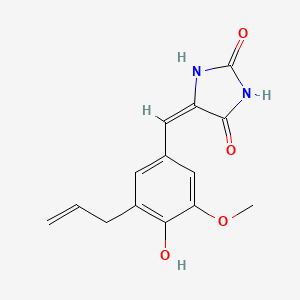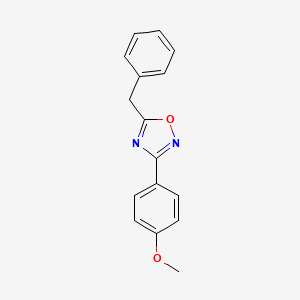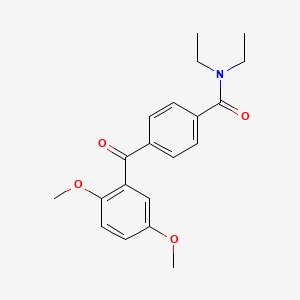
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea involves the inhibition of various enzymes, which leads to a reduction in the activity of signaling pathways involved in various cellular processes. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of protein kinases, which are involved in the regulation of various cellular processes such as metabolism, cell cycle, and apoptosis. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations associated with the use of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has limited bioavailability, which can make it difficult to use in in vivo experiments.
Direcciones Futuras
For the study of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea include the development of more potent and selective inhibitors, the study of other signaling pathways, and the development of novel drug delivery systems.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-bromobenzenamine with 3-pyridinemethanol in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGUEKCGSKRKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)



![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)

